molecular formula C13H15NO2 B1672506 Fenimide CAS No. 60-45-7

Fenimide

Cat. No. B1672506
CAS RN: 60-45-7
M. Wt: 217.26 g/mol
InChI Key: WYOMHOATUARGQV-UHFFFAOYSA-N
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Description

Fenimide is a bio-active chemical compound . It is used as an antipsychotic drug . The molecular formula of Fenimide is C13H15NO2 . The average mass is 217.264 Da and the monoisotopic mass is 217.110275 Da .

Scientific Research Applications

Ecotoxicity in Aquatic Organisms

Research conducted by Wagil et al. (2014) explored the aquatic ecotoxicity of Fenimide (Fenbendazole - FEN) and its impacts on various aquatic organisms, such as marine bacteria, green algae, duckweed, and crustacean. They found that Fenimide had a significant negative impact on certain aquatic organisms, particularly Daphnia magna, indicating its potential ecological implications in aquatic environments (Wagil et al., 2014).

Influence on Biotransformation Enzymes

A study by Savlík et al. (2006) investigated the influence of Fenimide on various biotransformation enzymes in pigs, such as cytochrome P4501A. The findings suggested that Fenimide can significantly induce certain enzymes, which might affect the efficacy and pharmacokinetics of the drug and other simultaneously administered medications (Savlík et al., 2006).

Anticancer Potential

Lian et al. (2021) studied the anti-tubulin polymerization properties of Fenimide, highlighting its potential as an anticancer drug. The research focused on the chemical adsorption of Fenimide and gold nanoparticles, revealing enhanced frequencies at specific wavelengths and concluding that Fenimide is adsorbed vertically on the surface of nanoparticles through imidazole (Lian et al., 2021).

Pharmacokinetic and Toxicity Evaluation

Jin et al. (2020) evaluated the pharmacokinetics and toxicity of Fenimide in the context of cancer treatment. They developed Soluplus® polymeric micelles encapsulating Fenimide, demonstrating that this formulation had lower toxicity and higher bioavailability, suggesting its potential for preclinical and clinical trials (Jin et al., 2020).

Reproductive Effects in Mice

Hicks et al. (2021) examined the effects of maternal Fenimide on reproduction in mice, particularly focusing on litter size, survival rate, and weaning weight. Their study concluded that Fenimide treatment did not affect these reproductive parameters in the tested mouse model (Hicks et al., 2021).

properties

IUPAC Name

4-ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-10-11(15)14-12(16)13(10,2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMHOATUARGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)C1(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861600
Record name 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenimide

CAS RN

60-45-7
Record name Fenimide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FENIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FENIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z48G09KOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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